N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide
Description
N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a hydrazinyl substituent
Properties
IUPAC Name |
N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c1-11-10-12(6-7-13(11)17)19-20-15(21)5-2-8-18-16(22)14-4-3-9-23-14/h3-4,6-7,9-10,19H,2,5,8H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLODKVCROBDNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NNC(=O)CCCNC(=O)C2=CC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazine derivative: This step involves the reaction of 4-bromo-3-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with thiophene-2-carboxylic acid: The hydrazone intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final cyclization: The final step involves cyclization under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares the 4-bromo-3-methylphenyl group but has a pyrazine ring instead of a thiophene ring.
4-bromo-3-methylphenylhydrazine: This is a simpler compound that lacks the thiophene and carboxamide groups.
Uniqueness
N-[4-[2-(4-bromo-3-methylphenyl)hydrazinyl]-4-oxobutyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a hydrazinyl group, and a carboxamide group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
